Tris(dimethylamido)gallium(III)

Description

Significance as a Precursor in Semiconductor Materials Research

The primary significance of Tris(dimethylamido)gallium(III) lies in its role as a precursor for the deposition of gallium-containing thin films, most notably Gallium Nitride (GaN). smolecule.com GaN is a wide-bandgap semiconductor material that is foundational to the production of high-performance electronic and optoelectronic devices, such as:

Light-emitting diodes (LEDs)

Laser diodes

High-power and high-frequency transistors

The use of Tris(dimethylamido)gallium(III) is particularly advantageous in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) techniques. smolecule.com In ALD, it enables the growth of GaN films at low temperatures, typically between 130 and 250 °C, with a self-limiting growth rate of approximately 1.4 Å per cycle. rsc.orgacs.org This low-temperature process is crucial for applications involving temperature-sensitive substrates. researchgate.net The resulting GaN films are crystalline, possess a near-stoichiometric gallium-to-nitrogen ratio, and exhibit low levels of carbon and oxygen impurities. rsc.orgacs.org

Recent research has demonstrated that using Tris(dimethylamido)gallium(III) with an ammonia (B1221849) plasma in an ALD process can lead to the epitaxial growth of GaN on silicon carbide (SiC) substrates without the need for a buffer layer, a significant advancement in the field. rsc.orgacs.org The bandgap of these GaN films has been measured to be approximately 3.42 eV. rsc.org Beyond GaN, this precursor is also utilized in the synthesis of other gallium-based materials, including gallium oxide (Ga₂O₃) and gallium sulfide (B99878) (Ga₂S₃) films, as well as gallium-based nanomaterials like nanoparticles and nanowires. smolecule.comchemicalbook.com

Historical Context of Gallium-Amide Precursors in Vapor Deposition

The development of gallium-amide precursors for vapor deposition is rooted in the need for alternatives to traditional organogallium precursors like trimethylgallium (B75665) (TMG) and triethylgallium (B73383) (TEG). While widely used, these alkyl-based precursors often require high deposition temperatures and can lead to carbon incorporation in the grown films.

The exploration of precursors with direct gallium-nitrogen bonds, such as Tris(dimethylamido)gallium(III), was a logical progression. acs.org The presence of the Ga-N bond was hypothesized to facilitate more efficient reactions with nitrogen sources like ammonia, potentially lowering the required energy input for the deposition process. researchgate.netchemrxiv.org

Early investigations into organoaluminum chemistry in the mid-20th century, particularly the work of Karl Ziegler on trialkylaluminum synthesis, laid the groundwork for exploring related gallium compounds. The structural characterization of similar aluminum amide dimers in the 1970s provided a model for understanding the nature of Tris(dimethylamido)gallium(III). wikipedia.org

While initial attempts to use Tris(dimethylamido)gallium(III) for CVD of GaN resulted in amorphous films, more recent advancements in ALD techniques, especially those employing plasma enhancement, have unlocked its potential for depositing high-quality, epitaxial GaN films. rsc.org This demonstrates a significant evolution in the application of gallium-amide precursors, driven by the continuous demand for improved materials in the semiconductor industry.

Properties

IUPAC Name |

N-[bis(dimethylamino)gallanyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLCFMPFTXQSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Ga](N(C)C)N(C)C.CN(C)[Ga](N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Ga2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57731-40-5 | |

| Record name | Tris(dimethylamido)gallium (III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for Tris Dimethylamido Gallium Iii

Established Synthetic Routes

The synthesis of Tris(dimethylamido)gallium(III) is most commonly achieved through a salt metathesis reaction. This method offers a reliable pathway to the compound, though careful control of reaction conditions is necessary to ensure high yield and purity.

Reaction of Gallium Trichloride (B1173362) with Lithium Dimethylamide

The principal and most widely cited method for preparing Tris(dimethylamido)gallium(III) involves the reaction of gallium trichloride (GaCl₃) with three equivalents of lithium dimethylamide (LiNMe₂). wikipedia.org The reaction is typically performed in an inert solvent, such as hexane (B92381), at reduced temperatures to manage its exothermicity.

The balanced chemical equation for this synthesis is:

GaCl₃ + 3 LiNMe₂ → Ga(NMe₂)₃ + 3 LiCl

In this reaction, the dimethylamide ligands replace the chloride ions on the gallium center, yielding the desired product and lithium chloride as a byproduct. The insoluble lithium chloride is subsequently removed by filtration, and the Tris(dimethylamido)gallium(III) product is isolated from the filtrate, typically as a colorless, crystalline solid. wikipedia.org

Optimization of Reaction Conditions and Solvent Systems for Yield and Purity

The efficiency of the synthesis is highly dependent on the chosen reaction conditions. Key parameters that are optimized include the solvent, reaction temperature, and the purity of the starting materials. The selection of an appropriate solvent is critical for facilitating the reaction and for the ease of product separation.

| Solvent | Temperature | Reported Yield | Reference |

| n-Hexane | Low Temperatures | 63% | |

| Diethyl Ether | Not specified | Not specified | wikipedia.org |

This table presents a summary of reaction conditions from available literature. Direct comparative studies on solvent optimization are not extensively detailed in the provided search results, but non-polar hydrocarbon solvents like hexane are commonly used.

Using n-hexane as a solvent at low temperatures has been reported to produce a yield of 63%. The choice of a non-polar solvent is advantageous as the lithium chloride byproduct is highly insoluble and can be effectively removed. Purity is paramount, especially when the compound is intended for use in electronic applications like atomic layer deposition (ALD), where even trace impurities can affect film quality. researchgate.netrsc.org For high-purity applications, the product is often further purified by sublimation.

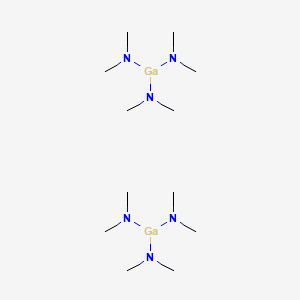

Characterization of its Dimeric Structure in Synthetic Studies

A crucial aspect of the chemistry of Tris(dimethylamido)gallium(III) is its existence as a dimer, [Ga(NMe₂)₃]₂. Structural characterization confirms that the molecule features two gallium centers bridged by two dimethylamido ligands. wikipedia.org This results in a central four-membered Ga₂N₂ ring. Each gallium atom is also bonded to two terminal dimethylamido ligands, completing a distorted tetrahedral coordination geometry around each metal center.

This dimeric structure has been unequivocally confirmed by single-crystal X-ray diffraction studies. These studies provide precise data on bond lengths and angles within the molecule, defining the geometry of the central Ga₂N₂ core and the disposition of the terminal ligand groups. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, are also used to support the structural assignment and to assess the compound's behavior in different phases. The molecular formula of the dimer is C₁₂H₃₆Ga₂N₆. wikipedia.orgnih.gov

The characterization of this dimeric form is essential as it influences the compound's physical properties, such as its volatility and thermal stability, which are critical for its application as a precursor in chemical vapor deposition (CVD) and ALD processes for growing gallium nitride (GaN) films. researchgate.netrsc.org

Advanced Characterization Techniques for Tris Dimethylamido Gallium Iii Structural Elucidation

Spectroscopic Analysis in Research

Spectroscopic techniques are fundamental in determining the molecular structure and bonding within Tris(dimethylamido)gallium(III). Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the arrangement of atoms in the solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

In the structural and spectroscopic characterization of Tris(dimethylamido)gallium(III), which exists as a dimer, [Ga(NMe₂)₃]₂, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure in solution.

Early studies have shown that in deuterated benzene (C₆D₆), the ¹H NMR spectrum of Tris(dimethylamido)gallium(III) exhibits two distinct singlets at room temperature. These signals correspond to the terminal and bridging dimethylamido groups. The presence of these two signals is consistent with a dimeric structure where two gallium centers are bridged by two dimethylamido ligands, with the remaining four dimethylamido groups occupying terminal positions.

Similarly, the ¹³C NMR spectrum in C₆D₆ also shows two distinct resonances, further supporting the existence of two different chemical environments for the methyl groups of the dimethylamido ligands. The chemical shifts observed in these spectra are characteristic of the electronic environment of the protons and carbon atoms within the dimeric framework.

Interactive Data Table: NMR Spectroscopic Data for Tris(dimethylamido)gallium(III)

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | C₆D₆ | Data not available in search results | Terminal N(CH₃)₂ |

| ¹H | C₆D₆ | Data not available in search results | Bridging N(CH₃)₂ |

| ¹³C | C₆D₆ | Data not available in search results | Terminal N(C H₃)₂ |

| ¹³C | C₆D₆ | Data not available in search results | Bridging N(C H₃)₂ |

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational technique used to verify the empirical formula of a synthesized compound. For Tris(dimethylamido)gallium(III) (with the dimeric formula C₁₂H₃₆Ga₂N₆), the experimentally determined weight percentages of carbon and hydrogen are compared against the theoretically calculated values to confirm the purity and composition of the sample.

Commercial suppliers of high-purity Tris(dimethylamido)gallium(III) provide specification ranges for its elemental composition. These ranges account for minor impurities and the inherent precision of the analytical technique.

Interactive Data Table: Elemental Analysis Data for Tris(dimethylamido)gallium(III)

| Element | Theoretical Weight % | Experimental Weight % Range ereztech.com |

|---|---|---|

| Carbon (C) | 35.68% | 34.8 - 36.9% |

| Hydrogen (H) | 8.98% | 8.8 - 9.3% |

| Gallium (Ga) | 34.53% | Data not specified |

| Nitrogen (N) | 20.81% | Data not specified |

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of Tris(dimethylamido)gallium(III) has been determined by single-crystal X-ray diffraction. These studies have confirmed that the compound exists as a dimer, formally named bis(μ-dimethylamino)tetrakis(dimethylamino)digallium wikipedia.org. The core of the molecule consists of a four-membered Ga₂N₂ ring, which is planar. Each gallium atom is coordinated to two terminal dimethylamido groups and two bridging dimethylamido groups, resulting in a distorted tetrahedral geometry around each gallium center.

Key structural features revealed by X-ray crystallography include the bond lengths and angles within the Ga₂N₂ core and between the gallium atoms and the terminal ligands. This detailed structural information is invaluable for understanding the compound's stability, reactivity, and its behavior as a precursor in deposition processes.

Interactive Data Table: Selected Crystallographic Data for Tris(dimethylamido)gallium(III) Dimer

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Ga-N (terminal) bond length (Å) | Data not available in search results |

| Ga-N (bridging) bond length (Å) | Data not available in search results |

| Ga···Ga distance (Å) | Data not available in search results |

| N-Ga-N (in ring) angle (°) | Data not available in search results |

| Ga-N-Ga (in ring) angle (°) | Data not available in search results |

Reactivity and Fundamental Chemical Transformations of Tris Dimethylamido Gallium Iii

Ligand Exchange Reactions and Formation of Novel Gallium Complexes

Tris(dimethylamido)gallium(III) readily undergoes ligand exchange reactions, a process that involves the substitution of its dimethylamido ligands with other functional groups. This reactivity allows for the synthesis of a diverse array of novel gallium complexes with tailored properties. The general principle of these reactions is the displacement of the NMe₂⁻ groups by a more strongly coordinating or desired ligand.

A variety of ligands have been successfully employed in these exchange reactions, leading to the formation of new gallium-containing compounds. For instance, reactions with protic reagents such as alcohols, thiols, and primary or secondary amines can lead to the formation of gallium alkoxides, thiolates, and amides, respectively.

| Reactant | Resulting Gallium Complex Type |

| Alcohols (ROH) | Gallium Alkoxides [Ga(OR)₃] |

| Thiols (RSH) | Gallium Thiolates [Ga(SR)₃] |

| Primary/Secondary Amines (RNH₂/R₂NH) | Gallium Amides [Ga(NR₂)₃] |

| 8-hydroxyquinoline (B1678124) derivatives | (8-hydroxyquinoline) gallium(III) complexes |

This table illustrates the types of gallium complexes formed from ligand exchange reactions with Tris(dimethylamido)gallium(III).

Recent research has demonstrated the synthesis of novel gallium(III) complexes with 8-hydroxyquinoline derivatives. nih.govacs.org These reactions showcase the utility of Tris(dimethylamido)gallium(III) as a starting material for creating complexes with potential applications in various fields. The synthesis of tris-aryl-gallium(III) complexes also highlights the versatility of this precursor. monash.edu

Oxidation Pathways and Resulting Products (e.g., Gallium Oxide Formation)

Tris(dimethylamido)gallium(III) is susceptible to oxidation, particularly when exposed to oxidizing agents like oxygen. The primary product of this oxidation is gallium oxide (Ga₂O₃), a stable and wide-bandgap semiconductor material. nih.gov The high affinity of gallium for oxygen drives this transformation. nih.gov

The oxidation process can be initiated by various means, including exposure to air. In controlled environments, such as during chemical vapor deposition (CVD) or atomic layer deposition (ALD), the introduction of an oxygen source leads to the formation of gallium oxide thin films. The surface of gallium metal itself readily oxidizes to form a passivating layer of gallium oxide. nih.govresearchgate.net Studies have shown that this surface oxide layer is often a substoichiometric Ga₂O₃₋δ. nih.gov

The oxidation of related gallium(III) halide complexes with bulky phosphine (B1218219) ligands has also been observed to yield gallium(III) phosphine oxide adducts. mdpi.com This indicates a general tendency for gallium(III) centers to form stable bonds with oxygen-containing species.

Reduction Pathways (e.g., to Elemental Gallium)

Under specific reducing conditions, Tris(dimethylamido)gallium(III) can be reduced to elemental gallium. This transformation involves the gain of electrons by the gallium(III) center, leading to its zerovalent state.

A notable example of gallium reduction, though not directly starting from Tris(dimethylamido)gallium(III), is the thermal reduction of gallium trioxide (Ga₂O₃). In a reducing atmosphere, such as hydrogen gas at elevated temperatures (above 580 °C), gallium trioxide can be reduced first to the more volatile gallium suboxide (Ga₂O) and subsequently to metallic gallium. nrc.gov This process is relevant as Ga₂O₃ is the ultimate oxidation product of Tris(dimethylamido)gallium(III). The reduction can be facilitated by a catalyst, such as a copper surface, which promotes the deposition of liquid gallium. nrc.gov

Hydrolytic Reactivity and Controlled Decomposition Mechanisms

Tris(dimethylamido)gallium(III) is highly sensitive to moisture and reacts violently with water. ereztech.comthermofisher.com This hydrolytic reactivity is a significant characteristic of the compound. The gallium-nitrogen bonds are readily cleaved by water molecules, leading to the formation of gallium hydroxide (B78521) and the release of dimethylamine (B145610).

The hydrolysis of gallium(III) ions in aqueous solutions is a complex process that results in the formation of various monomeric and polynuclear hydroxide species. psu.edu The specific species formed, such as Ga(OH)₃ and various polycationic hydroxides, are dependent on the pH of the solution. psu.edu While the initial hydrolysis of Tris(dimethylamido)gallium(III) is vigorous, understanding the subsequent behavior of the resulting gallium hydroxide species in aqueous environments is crucial.

Controlled decomposition of Tris(dimethylamido)gallium(III) is a key aspect of its application in deposition techniques. For instance, in the thermal atomic layer deposition (ALD) of gallium nitride (GaN), the decomposition of the precursor is carefully managed. At temperatures around 200°C, a self-limiting reaction occurs, but at higher temperatures (e.g., 250°C), thermal decomposition of the precursor can lead to higher deposition rates. researchgate.net This highlights the importance of temperature control in dictating the reaction pathway and the final product.

Applications of Tris Dimethylamido Gallium Iii in Advanced Material Deposition Research

Precursor for Gallium Nitride (GaN) Thin Film Deposition

Gallium nitride is a critical semiconductor material prized for its wide direct bandgap, high thermal stability, and excellent electron mobility, making it essential for high-frequency electronics and optoelectronic devices like LEDs. rsc.orgresearchgate.net Traditionally, GaN films are grown at high temperatures (around 800°C or higher) using methods like Metal-Organic Chemical Vapor Deposition (MOCVD). rsc.orgucsd.edu However, the need for lower process temperatures to accommodate temperature-sensitive substrates has driven research into alternative precursors and deposition techniques. researchgate.netucsd.edu Tris(dimethylamido)gallium(III) has emerged as a highly effective precursor for low-temperature GaN deposition, primarily through ALD. researchgate.net

ALD is a thin-film deposition method based on sequential, self-limiting surface reactions that enables exceptional control over film thickness and conformality. researchgate.net The use of Tris(dimethylamido)gallium(III) in ALD processes represents a significant advancement, allowing for the growth of crystalline GaN films at temperatures substantially lower than conventional methods. rsc.orgrsc.org

A crucial advantage of using Tris(dimethylamido)gallium(III) is the establishment of a low-temperature ALD window. Research has demonstrated a stable, self-limiting growth process for GaN in a temperature range of 130°C to 250°C when paired with an ammonia (B1221849) (NH₃) plasma co-reactant. rsc.orgrsc.org Within this window, the growth rate remains constant, which is the hallmark of an ideal ALD process.

Temperatures below this range (bellow 130°C) can lead to precursor condensation, which disrupts the self-limiting nature of the deposition and results in non-uniform growth. smolecule.com Conversely, at temperatures exceeding the ALD window (above 250°C), thermal decomposition of the precursor can occur, causing an undesirably high and uncontrolled deposition rate. researchgate.net For instance, at 250°C, the deposition rate was observed to be higher than 3 Å/cycle due to this decomposition effect. researchgate.net Studies using thermal ALD (without plasma) also confirmed self-limiting reactions at 200°C. researchgate.net

Table 1: ALD Process Parameters for GaN Deposition

| Parameter | Value/Range | Reference |

|---|---|---|

| Precursor | Tris(dimethylamido)gallium(III) | rsc.orgrsc.org |

| Co-reactant | Ammonia (NH₃) Plasma | rsc.orgrsc.org |

| ALD Temperature Window | 130–250 °C | rsc.orgrsc.org |

| Behavior Below Window (<130°C) | Precursor Condensation | smolecule.com |

| Behavior Above Window (>250°C) | Precursor Decomposition | researchgate.net |

The Growth Per Cycle (GPC) is a critical metric in ALD, defining the film thickness added in each complete reaction cycle. For the Tris(dimethylamido)gallium(III) and ammonia plasma process, a consistent GPC of 1.4 Å/cycle is achieved within the 130-250°C ALD window. rsc.orgrsc.org This growth rate is notably higher, by a factor of 3 to 5, than that reported for ALD processes using traditional gallium precursors like trimethylgallium (B75665) (TMG) or triethylgallium (B73383) (TEG). rsc.org

Process optimization involves ensuring that both the precursor and co-reactant pulses are long enough to achieve saturation, meaning the surface reactions go to completion. At a deposition temperature of 200°C, saturation studies have shown that a Tris(dimethylamido)gallium(III) pulse of 4 seconds or longer is required to achieve the stable 1.4 Å/cycle GPC. smolecule.com For the ammonia plasma co-reactant, a pulse time exceeding 6 seconds is necessary for complete surface reaction and passivation. smolecule.com In a thermal ALD process at 200°C, a slightly lower GPC of 1.34 Å/cycle was reported, with saturation achieved after a 5-second precursor pulse and a much longer 30-second ammonia pulse. researchgate.net

The choice of co-reactant is critical to the success of the ALD process. The use of ammonia plasma as the nitrogen source is highly effective when paired with Tris(dimethylamido)gallium(III). rsc.orgrsc.org The energetic species within the plasma facilitate the removal of the dimethylamido ligands from the precursor after it has adsorbed onto the substrate surface, and they efficiently form Ga-N bonds, leading to a high-quality GaN film. nih.gov

When thermal ALD was attempted using ammonia in its gaseous, non-plasma state at 200°C, the resulting GaN film was found to be amorphous and deficient in nitrogen. researchgate.net To improve the film's properties, a post-deposition annealing step in an ammonia atmosphere was required to enhance crystallinity and composition. researchgate.net This highlights the crucial role of the plasma in achieving crystalline GaN at low temperatures directly during deposition. In other related research, hydrazine (B178648) has also been explored as a nitrogen source in a low-temperature (275°C) process known as atomic layer annealing, which also successfully produced polycrystalline GaN films. ucsd.edu

One of the most significant breakthroughs achieved using Tris(dimethylamido)gallium(III) is the direct epitaxial growth of GaN on 4H-Silicon Carbide (4H-SiC) substrates. rsc.orgrsc.org Epitaxy refers to the growth of a crystalline film that adopts the crystal lattice structure of the substrate. This is highly desirable for high-performance electronic devices. Remarkably, this epitaxial growth was achieved without an Aluminum Nitride (AlN) buffer layer, which is typically required in conventional high-temperature CVD processes to bridge the lattice mismatch between GaN and SiC. rsc.orgrsc.org

While the films grown on 4H-SiC were epitaxial, deposition on Silicon (100) substrates under the same conditions resulted in crystalline, but polycrystalline, films. rsc.orgrsc.orgsmolecule.com The ability to deposit high-quality epitaxial GaN directly on SiC at low temperatures opens new possibilities for integrating GaN-based devices. rsc.org

Table 2: GaN Film Growth Characteristics on Different Substrates

| Substrate | Film Structure | Buffer Layer Required | Reference |

|---|---|---|---|

| 4H-Silicon Carbide (4H-SiC) | Epitaxial | No | rsc.orgrsc.org |

| Silicon (100) | Polycrystalline | N/A | rsc.orgrsc.orgsmolecule.com |

A key advantage of using Tris(dimethylamido)gallium(III) is the low level of impurities in the resulting GaN films. Because the precursor molecule contains direct Gallium-Nitrogen (Ga-N) bonds, it offers a more direct pathway to forming GaN and reduces the likelihood of incorporating carbon compared to traditional metal-organic precursors like TMG or TEG, which feature Gallium-Carbon (Ga-C) bonds. acs.org

Films deposited using this precursor with ammonia plasma show a near-stoichiometric Ga/N ratio with low levels of carbon and oxygen impurities. rsc.orgrsc.org One study quantified the carbon impurity level at approximately 2.8 atomic %. acs.org Further impurity reduction has been demonstrated using a related technique called atomic layer annealing (ALA) with an applied RF bias, which actively removes contaminants. This method reduced oxygen content to as low as 0.4-0.7 atomic %, a significant improvement over typical ALD processes. ucsd.edu The bandgap of the deposited GaN films was measured to be approximately 3.42 eV, which is consistent with the value for bulk GaN. rsc.orgsmolecule.com

Atomic Layer Deposition (ALD) Studies

Relationship Between Precursor Thermal Behavior and ALD Performance

The success of Tris(dimethylamido)gallium(III) in Atomic Layer Deposition (ALD) is intrinsically linked to its thermal properties. For ALD, a precursor must be volatile enough to be transported into the reaction chamber and must exhibit a specific "ALD window," a temperature range where it chemisorbs onto the substrate surface in a self-limiting manner without thermally decomposing.

Tris(dimethylamido)gallium(III) is a colorless solid with a melting point between 91°C and 104°C. fishersci.fi It exhibits good volatility, subliming at 125°C under a vacuum of 0.01 mmHg. americanelements.com This volatility allows for efficient transport of the precursor in the gas phase to the substrate surface.

A critical aspect of its thermal behavior is its decomposition temperature. Studies have shown that deposition at 250°C can lead to thermal decomposition of the precursor, resulting in a higher-than-ideal deposition rate of over 3 Å/cycle. confex.com In contrast, at a lower temperature of 200°C, a self-limiting reaction is achieved with a deposition rate of 1.34 Å/cycle, which is characteristic of a well-behaved ALD process. confex.comresearchgate.net This indicates that the optimal ALD window for Tris(dimethylamido)gallium(III) lies below its decomposition temperature. The use of this precursor in conjunction with ammonia plasma has enabled the low-temperature deposition of high-quality gallium nitride (GaN) films.

| Property | Value |

| Melting Point | 91-104°C |

| Sublimation Temperature | 125°C at 0.01 mmHg |

| ALD Deposition Temperature | ~200°C |

| Decomposition Temperature | Begins to decompose significantly above 200°C |

Chemical Vapor Deposition (CVD) Applications

Tris(dimethylamido)gallium(III) also serves as a valuable precursor in Chemical Vapor Deposition (CVD) for the growth of gallium-containing thin films, particularly gallium nitride (GaN). In CVD, the precursor is introduced into a reaction chamber where it decomposes on a heated substrate, leading to film growth. The properties of the resulting film are highly dependent on the precursor's characteristics and the deposition conditions.

Stoichiometry and Impurity Control in CVD Processes Using Tris(dimethylamido)gallium(III)

A primary advantage of using Tris(dimethylamido)gallium(III) in CVD is its ability to produce stoichiometric films with minimal impurities. The absence of direct gallium-carbon bonds in the molecule is advantageous as it reduces the likelihood of carbon incorporation into the growing film, which is a common issue with other organometallic precursors.

Research has demonstrated that the use of Tris(dimethylamido)gallium(III) in CVD processes can yield high-quality GaN films. The control over stoichiometry, achieving a near 1:1 ratio of gallium to nitrogen, is crucial for the desired electronic and optical properties of the semiconductor material. The level of impurities, such as carbon and oxygen, is also a critical factor. The clean decomposition of Tris(dimethylamido)gallium(III), particularly when reacted with a suitable nitrogen source like ammonia, contributes to the formation of films with low impurity concentrations.

| Parameter | Observation | Reference |

| Film Composition | Near-stoichiometric GaN | |

| Impurity Levels | Low carbon and oxygen incorporation | |

| Deposition Method | Chemical Vapor Deposition (CVD) |

Synthesis of Gallium-Based Nanomaterials

Beyond thin film deposition, Tris(dimethylamido)gallium(III) is a versatile precursor for the synthesis of various gallium-based nanomaterials. These materials, with their unique size- and shape-dependent properties, are of great interest for a range of applications.

Fabrication of Nanoparticles

Tris(dimethylamido)gallium(III) has been successfully employed in the colloidal synthesis of gallium nanoparticles. nih.govresearchgate.netacs.org This method involves the thermal decomposition of the precursor in a high-boiling point solvent in the presence of surfactants. nih.gov By carefully controlling reaction parameters such as temperature and precursor concentration, it is possible to produce monodisperse gallium nanoparticles with tunable sizes, typically in the range of 12-46 nm. nih.govacs.org These nanoparticles are often coated with a thin, passivating layer of native gallium oxide, which provides stability. nih.govresearchgate.netacs.org

A typical synthesis involves injecting a solution of Tris(dimethylamido)gallium(III) in a solvent like dioctylamine (B52008) and octadecene into a hot reaction flask. nih.govacs.org The subsequent rapid cooling allows for the controlled nucleation and growth of the nanoparticles. nih.govacs.org

Synthesis of Nanowires and Nanotubes

The application of Tris(dimethylamido)gallium(III) extends to the fabrication of one-dimensional nanostructures like nanowires and nanotubes. While specific synthesis methodologies using this precursor for nanowires and nanotubes are less detailed in the provided context, it is a known precursor for GaN, a material frequently synthesized in nanowire form. researchgate.net The general principle involves using the precursor as a gallium source in a controlled growth process, often catalyzed by metal nanoparticles in a vapor-liquid-solid (VLS) or related mechanism. These one-dimensional structures are highly sought after for their potential in advanced electronic and sensing devices.

Exploration of Electronic and Catalytic Properties in Resulting Nanomaterials

Gallium-based nanomaterials synthesized from Tris(dimethylamido)gallium(III) exhibit interesting electronic and catalytic properties. Gallium nanoparticles, for instance, display size-dependent surface plasmon resonance (SPR) in the ultraviolet spectral region. acs.org For nanoparticles with core sizes between 11 and 22 nm, the SPR peak can be tuned. acs.org

The electronic properties of gallium nanoparticles have been investigated, revealing insights into electron thermalization processes. aps.org Furthermore, these nanoparticles have shown promise as anode materials in lithium-ion batteries, with reported storage capacities significantly higher than that of bulk gallium. nih.govethz.ch

In terms of catalytic applications, while the provided information does not delve deeply into specific catalytic reactions, the unique electronic properties and high surface area of these nanomaterials make them promising candidates for various catalytic processes. Gallium nanoparticles can also serve as a low-temperature catalyst for the solution-liquid-solid growth of one-dimensional nanostructures. acs.org

| Nanomaterial | Property | Potential Application |

| Gallium Nanoparticles | Size-tunable Surface Plasmon Resonance | Plasmonics, Liquid-metal applications |

| Gallium Nanoparticles | High Li-ion storage capacity | Lithium-ion battery anodes |

| Gallium Nanoparticles | Catalytic activity | Growth of 1D nanostructures |

| Gallium Nanowires/Nanotubes | One-dimensional structure | Advanced electronics, Sensors |

Development of Other Gallium-Containing Thin Films (e.g., Gallium Sulfide)

While the predominant application of tris(dimethylamido)gallium(III) in materials science is for the deposition of gallium nitride and gallium oxide, its utility extends to the formation of other important gallium-containing thin films. A notable example is the synthesis of gallium sulfide (B99878) (GaSₓ) thin films, which are of interest for their potential in 2D materials and optoelectronic applications.

Research in this area has focused on adapting deposition techniques like Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) to handle the specific chemistry required for sulfide film growth. In a significant study, gallium sulfide thin films were successfully grown using the dimeric form of tris(dimethylamido)gallium(III), bis(µ-dimethylamino)tetrakis(dimethylamino)digallium, in conjunction with ethane-1,2-dithiol as the sulfur source. aalto.fi This process was primarily conducted on SiO₂/Si substrates. aalto.fi

The initial deposition via an ALD/MLD process resulted in amorphous films. aalto.fi To achieve crystallinity, a subsequent thermal annealing step was necessary, performed under either a nitrogen (N₂) or an argon/hydrogen (ArH₂) atmosphere at various temperatures. aalto.fi An established ALD/MLD window for this process was identified between 200 °C and 250 °C. aalto.fi

Characterization of the resulting films confirmed uniform and homogeneous deposition. aalto.fi Analysis using techniques such as Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) and Hard X-ray Photoelectron Spectroscopy (HAXPES) provided insights into the film's stoichiometry, revealing a sulfur-to-gallium ratio (S/Ga) ranging from 0.7 to 1.1, dependent on the specific deposition parameters. aalto.fi Further studies utilizing synchrotron radiation confirmed the self-limiting growth behavior characteristic of ALD processes. aalto.fi

The table below summarizes the key findings from the research on gallium sulfide thin film deposition using tris(dimethylamido)gallium(III).

| Parameter | Details |

| Gallium Precursor | bis(µ-dimethylamino)tetrakis(dimethylamino)digallium |

| Sulfur Precursor | ethane-1,2-dithiol |

| Deposition Technique | Atomic Layer Deposition/Molecular Layer Deposition (ALD/MLD) |

| Substrate | SiO₂/Si |

| Deposition Temperature | 200 °C - 250 °C |

| As-Deposited Film State | Amorphous |

| Post-Deposition Treatment | Thermal annealing under N₂ or ArH₂ |

| Resulting S/Ga Ratio | 0.7 - 1.1 |

This research demonstrates the versatility of tris(dimethylamido)gallium(III) as a precursor, extending its applicability beyond oxides and nitrides to the controlled deposition of sulfide-based materials.

Computational Chemistry and Theoretical Investigations of Tris Dimethylamido Gallium Iii

Density Functional Theory (DFT) Studies of Molecular Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for studying the geometry and bonding of molecules like Tris(dimethylamido)gallium(III).

Experimental characterization through X-ray crystallography has confirmed that the compound exists as a dimer, [Ga(NMe₂)₃]₂. researchgate.net This dimeric structure features two gallium atoms bridged by two dimethylamido ligands, with each gallium atom also bonded to two terminal dimethylamido ligands. This coordination results in a distorted tetrahedral geometry around each gallium center. The terminal dimethylamido groups have been noted to exhibit significant deviation from planarity. researchgate.net

While specific DFT geometry optimization results for the [Ga(NMe₂)₃]₂ dimer are not widely published, DFT calculations are routinely used to predict molecular geometries with high accuracy. Such calculations for related organometallic compounds typically employ functionals like B3LYP or PBE0 with basis sets such as the 6-31G* or those of the def2 family. nih.govnih.gov These calculations can provide optimized bond lengths, bond angles, and dihedral angles that are often in close agreement with experimental data from X-ray diffraction. For the [Ga(NMe₂)₃]₂ dimer, key structural parameters of interest for DFT studies would include the lengths of the terminal Ga-N bonds versus the bridging Ga-N bonds, the Ga-Ga separation distance, and the angles defining the Ga₂N₂ core.

Table 1: Key Structural Features of the Tris(dimethylamido)gallium(III) Dimer

| Structural Feature | Description | Significance |

| Dimeric Structure | Two Ga(NMe₂)₃ units joined by bridging ligands. | Influences volatility and gas-phase reactivity. |

| Bridging Ligands | Two dimethylamido groups are shared between the two Ga centers. | Creates a stable Ga₂N₂ core. |

| Terminal Ligands | Four dimethylamido groups are bonded to only one Ga center each. | These are the primary sites for ligand exchange reactions. |

| Gallium Coordination | Each gallium atom is four-coordinate with a distorted tetrahedral geometry. researchgate.net | Determines the steric accessibility of the metal center. |

Modeling of Atomistic Deposition Processes and Surface Chemistry

Computational modeling is crucial for understanding the atomistic processes that occur during thin film deposition techniques like Atomic Layer Deposition (ALD). For the growth of GaN using Tris(dimethylamido)gallium(III) (often abbreviated as TDMAGa) and a nitrogen source like ammonia (B1221849) (NH₃), modeling helps to visualize the complex surface chemistry.

Experimental studies have successfully demonstrated the thermal ALD of GaN films using TDMAGa and ammonia. These processes show self-limiting growth, a hallmark of ALD, within a specific temperature window. For instance, a deposition rate of 1.34 Å per cycle has been achieved at 200°C. confex.comresearchgate.net At higher temperatures, such as 250°C, the precursor undergoes thermal decomposition, which leads to a loss of the self-limiting behavior and a higher, uncontrolled deposition rate. confex.comresearchgate.net Plasma-enhanced ALD (PEALD) using TDMAGa and an ammonia plasma can lower the deposition temperature window to 130–250°C, achieving a growth rate of 1.4 Å per cycle and enabling the growth of epitaxial GaN films on substrates like 4H-SiC without a buffer layer. rsc.org

Theoretical models, often based on DFT, simulate these processes by:

Constructing a Substrate Model: A slab of the substrate material (e.g., silicon or GaN) with a chemically relevant surface termination (e.g., -OH or -NH₂ groups) is built.

Simulating Precursor Adsorption: The TDMAGa molecule is introduced, and its interaction with the surface is calculated. This step determines the adsorption energy and the most stable configuration of the physisorbed or chemisorbed precursor.

Mapping Surface Reactions: The subsequent reactions, such as ligand exchange with surface groups or reactions with the co-reactant (ammonia), are modeled to determine reaction pathways and energy barriers.

These simulations provide a microscopic view of how the precursor attaches to the surface and how the film grows layer by layer.

Table 2: Experimental Parameters for GaN ALD using Tris(dimethylamido)gallium(III)

| Parameter | Thermal ALD | Plasma-Enhanced ALD (PEALD) |

| Gallium Precursor | Tris(dimethylamido)gallium(III) (TDMAGa) | Tris(dimethylamido)gallium(III) (TDMAGa) |

| Nitrogen Source | Ammonia (NH₃) | Ammonia (NH₃) Plasma |

| Deposition Temperature | ~200°C confex.comresearchgate.net | 130 - 250°C rsc.org |

| Growth per Cycle | ~1.34 Å/cycle confex.comresearchgate.net | ~1.4 Å/cycle rsc.org |

| Key Observation | Thermal decomposition above 250°C. confex.comresearchgate.net | Epitaxial growth on 4H-SiC possible. rsc.org |

Elucidation of Reaction Mechanisms on Surfaces (e.g., Ligand Exchange, Decomposition Pathways)

The core of the ALD process for GaN using TDMAGa and NH₃ is a series of surface reactions. Computational studies aim to elucidate the precise mechanisms of these reactions, including ligand exchange and precursor decomposition.

Ligand Exchange: The primary growth mechanism is believed to be a ligand exchange reaction. During the ammonia pulse, the -NH₂ or -NH fragments from the dissociated ammonia react with the dimethylamido [-N(CH₃)₂] ligands on the adsorbed gallium precursor. This reaction forms volatile dimethylamine (B145610) [HN(CH₃)₂] as a byproduct, which is purged from the reactor, leaving a nitrogen-terminated surface ready for the next TDMAGa pulse.

A general representation of the ligand exchange is:

Ga-N(CH₃)₂* + NH₃ → Ga-NH₂* + HN(CH₃)₂ (*denotes a surface species)

Decomposition Pathways: The stability of the precursor is critical for a controlled ALD process. Unwanted gas-phase or surface decomposition of TDMAGa outside the desired reaction pathways can lead to film impurities and loss of thickness control. Experimental data shows that TDMAGa decomposition becomes significant above 250°C. confex.comresearchgate.net

Theoretical studies can investigate potential decomposition pathways, such as β-hydride elimination or homolytic cleavage of Ga-N bonds. By calculating the energy barriers for these decomposition reactions, computational chemistry can predict the thermal stability of the precursor and help define the optimal ALD temperature window. For example, computational studies on the decomposition of triethylgallium (B73383) (TEGa) have explored both β-hydride elimination and homolysis pathways to understand its thermal behavior. researchgate.net

Prediction of Electronic Properties and Stability relevant to Deposition

Theoretical calculations are also employed to predict the intrinsic electronic properties of the TDMAGa precursor, which can be correlated with its reactivity and stability.

Electronic Properties: Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and the energy required for electronic excitation. A precursor with a suitable HOMO-LUMO gap can exhibit enhanced reactivity in the desired ALD reactions. These parameters are typically calculated using DFT methods, although the choice of functional can significantly impact the results. irjweb.comreddit.com For precursors, a lower LUMO energy can indicate a higher susceptibility to nucleophilic attack, which is a key step in the ALD process with ammonia.

Stability: The thermal stability of a precursor is one of the most critical factors for its use in CVD and ALD. As established experimentally, TDMAGa is stable enough for ALD at temperatures around 200°C but decomposes at 250°C and above. confex.comresearchgate.net Computational models can predict this stability by calculating the bond dissociation energies (BDEs) for the various bonds within the molecule (e.g., Ga-N bonds). The weakest bond is often the initiation point for thermal decomposition. For TDMAGa, the Ga-N bond is expected to be the most labile. Theoretical studies on related indium precursors have used DFT and kinetic modeling to evaluate gas-phase decomposition pathways and predict their stability under deposition conditions, providing a template for how TDMAGa could be analyzed. aip.org These theoretical predictions of stability are vital for screening new precursor candidates and for understanding the limits of existing ones.

Comparative Studies of Tris Dimethylamido Gallium Iii with Other Gallium Precursors

Comparison with Trialkylgallium Precursors (e.g., Trimethylgallium (B75665), Triethylgallium)

The most common precursors for GaN deposition are trialkylgallium compounds such as Trimethylgallium (TMG) and Triethylgallium (B73383) (TEG). Tris(dimethylamido)gallium(III) offers a different chemical approach due to its gallium-nitrogen bonds.

A significant advantage of Tris(dimethylamido)gallium(III) is its ability to deposit GaN films at considerably lower temperatures than its trialkylgallium counterparts. Using Atomic Layer Deposition (ALD), Tris(dimethylamido)gallium(III) with an ammonia (B1221849) (NH₃) plasma demonstrates a self-limiting deposition process in a temperature window of 130–250 °C. rsc.org Films deposited within this range are crystalline, even on silicon substrates, and can achieve epitaxial growth on silicon carbide (SiC) without the need for a separate buffer layer. rsc.org

In contrast, ALD processes using TMG or TEG typically require higher temperatures to achieve crystalline films and often result in polycrystalline materials with significant impurities when deposition temperatures are lowered. slu.se For instance, thermal ALD with Tris(dimethylamido)gallium(III) at 200°C yields a self-limiting reaction with a deposition rate of 1.34 Å/cycle. researchgate.net However, at 250°C, the precursor begins to decompose thermally, indicating an upper limit for controlled deposition. researchgate.net

The fundamental difference in chemical bonding between these precursor classes directly impacts the purity of the deposited films. Trialkylgallium precursors feature strong Gallium-Carbon (Ga-C) bonds. rsc.org These bonds are difficult to break completely during low-temperature deposition processes, which often leads to the incorporation of carbon impurities into the GaN film. slu.se

Tris(dimethylamido)gallium(III), on the other hand, possesses Gallium-Nitrogen (Ga-N) bonds. These bonds are inherently more reactive and are considered more desirable for reacting with ammonia during the deposition process. rsc.org This facilitates cleaner ligand removal and is intended to reduce carbon contamination. However, while offering an improvement, Tris(dimethylamido)gallium(III) is not entirely free from this issue. The dimethylamido [(N(CH₃)₂)] ligands can still be a source of carbon. Studies using Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection Analysis (ERDA) have shown that GaN films deposited with Tris(dimethylamido)gallium(III) can contain carbon impurities of approximately 2.8 at%. rsc.orgacs.org This is attributed to the relatively low thermal stability of the metal amide surface species during deposition. acs.org

Comparison with Other Metal Amide Precursors (e.g., Tris(dimethylamido)titanium, Tris(dimethylamido)aluminum) for Analogous Material Systems

The selection of Tris(dimethylamido)gallium(III) for GaN deposition was partly inspired by the successful use of analogous metal amide precursors for other important nitride materials. Specifically, Tris(dimethylamido)titanium (TDMATi) and Tris(dimethylamido)aluminum (TDMAA) had been effectively employed in the low-temperature ALD of Titanium Nitride (TiN) and Aluminum Nitride (AlN) thin films, respectively. researchgate.net This success demonstrated the potential of the tris(dimethylamido) ligand structure for depositing high-quality metal nitride films at temperatures compatible with sensitive electronic devices. The shared ligand structure allows for similar deposition chemistry and process parameters, making the knowledge gained from TiN and AlN systems transferable to the development of GaN processes.

Rationale for Developing Next-Generation Gallium Precursors Based on Observed Limitations of Tris(dimethylamido)gallium(III)

Despite its advantages over trialkylgallium compounds, Tris(dimethylamido)gallium(III) has limitations that drive the search for new and improved gallium precursors. The primary drawbacks are:

Carbon Impurities : As noted, the precursor still leads to the incorporation of carbon impurities (around 2.8 at%) into the GaN films. rsc.orgacs.org

Thermal Stability : The precursor's tendency to decompose at temperatures around 250°C limits the process window and can lead to uncontrolled chemical vapor deposition-like growth rather than layer-by-layer ALD growth. researchgate.net

These limitations have spurred research into next-generation precursors designed to be more thermally stable and to facilitate cleaner ligand removal. One such example is the development of hexacoordinated gallium(III) complexes, such as tris(1,3-diisopropyltriazenide)gallium(III). This precursor has demonstrated superior deposition chemistry, yielding high-quality epitaxial GaN films with no detectable carbon impurities at a deposition temperature of 350°C. acs.org The development of such compounds, which feature different ligand structures to enhance stability and volatility, represents the next step in producing the ultra-pure GaN films required for advanced electronic and optoelectronic applications. slu.seacs.org

Future Research Directions and Emerging Applications of Tris Dimethylamido Gallium Iii Chemistry

Methodological Approaches to Address Discrepancies in Reported Thermal Behavior Data

Discrepancies in the reported thermal behavior of Tris(dimethylamido)gallium(III) (TDMAGa) can arise from varying experimental conditions. For instance, studies have shown that while a self-limiting atomic layer deposition (ALD) process for GaN using TDMAGa occurs at 200°C, an increase in temperature to 250°C leads to a significantly higher deposition rate, which is attributed to the thermal decomposition of the precursor. confex.comresearchgate.net This highlights the sensitivity of the compound to deposition temperatures and underscores the need for standardized and comprehensive thermal analysis.

Future research should focus on systematic studies to create a consensus on the thermal properties of TDMAGa. A multi-faceted methodological approach is required to resolve existing discrepancies:

Systematic Thermal Analysis: Employing techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under a range of heating rates can provide a detailed understanding of decomposition pathways and thermal stability. researchgate.netmdpi.comresearchgate.net Comparing the thermal properties of TDMAGa with other metal amides, such as tetrakis(dimethylamido)titanium (TDMAT), can also offer valuable insights into the thermal stability limits of this class of precursors. researchgate.net

Isothermal and Non-isothermal Kinetic Studies: Conducting detailed kinetic analysis of the decomposition process under both isothermal and non-isothermal conditions will allow for the extraction of crucial parameters like activation energy. This data is essential for modeling deposition processes and predicting precursor behavior under various conditions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the decomposition pathways of the TDMAGa molecule. acs.orgnih.gov Theoretical studies can predict bond dissociation energies and identify the most likely decomposition fragments, providing a microscopic understanding that complements experimental data.

A summary of recommended analytical techniques is presented in Table 1.

| Analytical Technique | Purpose | Anticipated Insights |

| Thermogravimetric Analysis (TGA) | To determine mass loss as a function of temperature. | Onset of decomposition, thermal stability window, presence of volatile byproducts. |

| Differential Scanning Calorimetry (DSC) | To measure heat flow associated with thermal transitions. | Enthalpies of decomposition, phase transitions, and reaction kinetics. |

| In-situ Mass Spectrometry | To identify gaseous species evolved during thermal decomposition. | Real-time identification of decomposition byproducts, elucidation of reaction mechanisms. |

| Computational Chemistry (e.g., DFT) | To model molecular structures and reaction pathways. | Bond energies, transition states, and preferred decomposition mechanisms at the atomic level. |

Advanced In-situ Characterization Techniques for Elucidating Deposition Chemistry and Surface Reactions

A deeper understanding of the surface chemistry during film growth is crucial for process optimization. While ex-situ analysis provides information on the final film properties, advanced in-situ characterization techniques are necessary to probe the transient surface species and gas-phase reactions that occur during the ALD or Metal-Organic Chemical Vapor Deposition (MOCVD) of GaN from TDMAGa.

Future work should involve the integration of multiple in-situ techniques into deposition reactors to provide a comprehensive picture of the growth process. nih.gov This includes:

Quadrupole Mass Spectrometry (QMS): For real-time analysis of the gas-phase species in the reactor. QMS can identify reaction byproducts and unreacted precursors, offering insights into the efficiency of the surface reactions during each ALD cycle.

X-ray Photoelectron Spectroscopy (XPS): In-situ XPS allows for the analysis of the elemental composition and chemical bonding states of the film surface at different stages of the deposition process. This can reveal the nature of surface intermediates and help in understanding impurity incorporation mechanisms.

Spectroscopic Ellipsometry: This technique can monitor film thickness and optical properties with sub-monolayer resolution in real-time, confirming the self-limiting nature of ALD reactions and providing precise growth rate data.

By combining these techniques, researchers can correlate gas-phase dynamics with surface chemical changes, leading to a more complete model of the TDMAGa deposition chemistry.

Exploration of Novel Ligand Architectures Inspired by Tris(dimethylamido)gallium(III) for Enhanced Precursor Performance

While TDMAGa is a useful precursor, there is a continuous drive to develop new gallium precursors with improved properties, such as higher thermal stability, better volatility, and reduced carbon contamination in the resulting films. dtic.milacs.org Research has shown that the monodentate dimethylamido ligands in TDMAGa can lead to issues with the thermal stability of deposited surface species. acs.org

A promising direction is the exploration of novel ligand architectures. By replacing the simple dimethylamido groups with more complex, chelating ligands, the stability and reactivity of the gallium precursor can be finely tuned. Future research should focus on:

Bidentate Ligands: The use of bidentate ligands, which form a more stable chelate ring with the gallium center, is a key strategy. Examples include amidinates, guanidinates, and triazenides. acs.org These ligands can increase the thermal stability of the precursor, potentially widening the ALD temperature window and reducing premature decomposition. For example, a hexacoordinated Ga(III) triazenide precursor has been shown to have increased thermal stability compared to TDMAGa. acs.org

Single-Source Precursors: Developing single-source precursors that contain both gallium and nitrogen within the same molecule (e.g., [Me₂Ga(NH₂)]₃) could simplify the deposition process and potentially lead to lower impurity levels. acs.orgresearchgate.net

Fluorinated Ligands: The introduction of fluorine into the ligand structure can increase the volatility of the precursor, which is advantageous for achieving higher growth rates at lower temperatures.

A comparison of different ligand types for gallium precursors is outlined in Table 2.

| Ligand Type | Example Compound Structure | Potential Advantages | Challenges |

| Monodentate Amido | Ga(NMe₂)₃ | Established precursor, good volatility | Lower thermal stability, potential for carbon impurities |

| Bidentate Amidinates/Guanidinates | Ga(amd)₃ / Ga(guan)₃ | Increased thermal stability due to chelation | May lack sufficient volatility for ALD processes |

| Bidentate Triazenides | Ga(triaz)₃ | High volatility and thermal stability, potential for epitaxial growth | Synthesis can be more complex |

| Single-Source Precursors | [Me₂Ga(NH₂)]₃ | Contains both Ga and N, simplifies deposition | Can lead to gallium-rich films if not properly designed |

Broader Applications in Advanced Electronic Devices and Catalysis Beyond Current Scope

The primary application of TDMAGa is in the deposition of GaN for optoelectronics and power electronics, such as LEDs and high-electron-mobility transistors (HEMTs). confex.comresearchgate.nettaylorandfrancis.com However, the unique properties of GaN and the versatility of gallium chemistry suggest a much broader range of future applications.

Advanced Electronic Devices: The excellent properties of GaN, such as its wide bandgap and high thermal conductivity, make it a candidate for next-generation electronic devices. nih.govtaylorandfrancis.com This includes radiation-hard electronics and high-frequency devices for 5G and beyond technologies. nih.gov Furthermore, III-nitride materials are being explored for use in memristors, which are promising for future memory and neuromorphic computing applications.

Catalysis: While TDMAGa itself is not typically used as a catalyst, the field of gallium-based catalysis is expanding. Gallium salts and complexes, acting as Lewis acids, have been shown to be effective catalysts in various organic reactions, including allylation and Friedel-Crafts reactions. organic-chemistry.orgalfachemic.comresearchgate.netacs.orgrsc.org Future research could explore the catalytic potential of TDMAGa derivatives or GaN materials produced from it. Related metal nitrides, such as ZrN and HfN, have already demonstrated catalytic activity, suggesting that GaN could also find applications in this area. rsc.org

Alloy Synthesis: A novel application for gallium amides, including TDMAGa, is in the synthesis of complex gallium alloys. By reacting Ga(NMe₂)₃ with other metal amides, new alloy compositions can be synthesized at relatively low temperatures. labpartnering.org This opens up a new materials synthesis route that is distinct from traditional metallurgical methods.

The continued investigation into the fundamental chemistry and application of Tris(dimethylamido)gallium(III) and its derivatives will undoubtedly contribute to significant advancements in materials science and technology.

Q & A

Q. How can researchers ensure reproducibility in tris(dimethylamido)gallium(III)-based studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.